molecular formula C11H13NO2 B13230840 Butanamide, N-(4-formylphenyl)-

Butanamide, N-(4-formylphenyl)-

Cat. No.: B13230840
M. Wt: 191.23 g/mol
InChI Key: QOFYCZQQGPFMRL-UHFFFAOYSA-N
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Description

Contextualization within the N-Acyl Aniline (B41778) and Aromatic Aldehyde Compound Classes

Structurally, N-(4-formylphenyl)butanamide is characterized by a butyramide (B146194) group attached to a phenyl ring which also bears a formyl (aldehyde) group at the para-position. This places it squarely within two important classes of organic compounds: N-acyl anilines and aromatic aldehydes.

N-Acyl Anilines: This class of compounds, which includes the well-known acetanilide, consists of an acylated amine attached to a benzene (B151609) ring. wikipedia.org The amide linkage in N-(4-formylphenyl)butanamide influences the reactivity of the aromatic ring, directing further substitutions. The planarity and bond parameters of the amide group in such structures are subjects of ongoing study. researchgate.net

Aromatic Aldehydes: The formyl group is a key functional group in organic synthesis, participating in a wide array of reactions. acs.org Aromatic aldehydes, like benzaldehyde (B42025), are known for their role in generating acyl anion equivalents and other reactive intermediates in reactions catalyzed by N-heterocyclic carbenes (NHCs). nih.gov

The dual functionality of N-(4-formylphenyl)butanamide allows for selective reactions at either the aldehyde or the amide-activated phenyl ring, making it a bifunctional building block.

Significance as a Versatile Synthetic Intermediate

The true value of N-(4-formylphenyl)butanamide lies in its role as a versatile synthetic intermediate. The aldehyde and amide moieties can undergo a multitude of chemical transformations, often independently of one another.

The aldehyde group can be involved in:

Oxidation to a carboxylic acid.

Reduction to an alcohol.

Reductive amination to form new amines.

Wittig and related olefination reactions to form alkenes.

Condensation reactions , for example, with hydrazines or semicarbazides to form hydrazones and semicarbazones, respectively. These derivatives have been explored for their biological activities. researchgate.net

The N-acyl aniline portion of the molecule can direct electrophilic aromatic substitution or be involved in coupling reactions. The amide bond itself can be cleaved under certain conditions to yield the parent amine. This versatility allows for the stepwise construction of complex molecules.

Overview of Research Trajectories for Formylphenyl Amides

Research involving formylphenyl amides, including N-(4-formylphenyl)butanamide and its analogs, is expanding into several key areas:

Synthesis of Heterocycles: The aldehyde functionality is a convenient handle for constructing heterocyclic rings, which are prevalent in pharmaceuticals and materials science. For instance, condensation reactions can lead to the formation of imines, which can then undergo cyclization.

Development of Novel Catalytic Methods: Formylphenyl amides are used as substrates in the development of new catalytic reactions, such as those involving N-heterocyclic carbenes for umpolung (polarity reversal) chemistry. nih.gov

Materials Science: Thiophene-based formyl-amide compounds have been synthesized for their potential applications in electronics, highlighting the interest in this class of molecules for creating functional materials. mdpi.com

Medicinal Chemistry: The synthesis of derivatives of formylphenyl amides, such as thiosemicarbazones and isoxazoles, has been a focus of research exploring new antimicrobial agents. researchgate.net

Below is a table summarizing the key properties of N-(4-formylphenyl)butanamide's constituent functional groups.

Functional Group ClassParent Compound ExampleKey Reactions
N-Acyl AnilineAcetanilide wikipedia.orgElectrophilic Aromatic Substitution, Amide Hydrolysis
Aromatic AldehydeBenzaldehydeOxidation, Reduction, Nucleophilic Addition, Condensation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(4-formylphenyl)butanamide

InChI

InChI=1S/C11H13NO2/c1-2-3-11(14)12-10-6-4-9(8-13)5-7-10/h4-8H,2-3H2,1H3,(H,12,14)

InChI Key

QOFYCZQQGPFMRL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for N 4 Formylphenyl Butanamide

Strategic Retrosynthetic Approaches

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler precursor structures. mdma.ch This approach reveals the primary bond disconnections that form the basis of a synthetic plan. For N-(4-formylphenyl)butanamide, two principal retrosynthetic strategies are apparent, centered on the disconnection of the amide bond and the carbon-carbon bond of the formyl group.

Table 1: Retrosynthetic Strategies for N-(4-formylphenyl)butanamide

Disconnection Strategy Bond Cleaved Precursors (Synthons) Corresponding Reagents
Amide Bond Disconnection C(O)-N 4-formylphenyl acyl cation + butanamide anion 4-Aminobenzaldehyde (B1209532) + Butyryl chloride/Butyric anhydride

The most common and direct approach involves the disconnection of the amide bond. This strategy identifies 4-aminobenzaldehyde and a derivative of butyric acid as the key starting materials. A second, alternative approach involves disconnecting the formyl group from the aromatic ring, which points to N-phenylbutanamide as the core structure to be functionalized via an electrophilic aromatic substitution reaction. mdma.ch

Contemporary Direct Synthesis Pathways

Modern synthetic chemistry offers several robust pathways to construct N-(4-formylphenyl)butanamide, falling into the main categories identified by retrosynthesis.

The most straightforward synthesis involves the formation of the amide bond by reacting 4-aminobenzaldehyde with an activated butyric acid derivative. This method is an example of nucleophilic acyl substitution.

The reaction is typically carried out by treating 4-aminobenzaldehyde with butyryl chloride or butyric anhydride. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid or butyric acid byproduct that is formed. The reaction of an aminophenol with 4-bromobutyryl chloride provides a well-documented analogue for this type of transformation. researchgate.net Solvents like N-methyl pyrrolidone (NMP) can also be employed, sometimes avoiding the need for a stoichiometric base by trapping the acid byproduct. byjus.com

Table 2: Typical Conditions for Amidation of 4-Aminobenzaldehyde

Acylating Agent Base Solvent Temperature Notes
Butyryl chloride Pyridine, Triethylamine Dichloromethane (B109758), Acetone 0 °C to Room Temp. A common and efficient laboratory method.
Butyric anhydride None or catalytic acid Neat or inert solvent Elevated Temp. Generates butyric acid as a byproduct.

An alternative pathway involves the introduction of a formyl group onto the aromatic ring of N-phenylbutanamide. The butanamido group (-NH-CO-C₃H₇) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Since the para position is sterically less hindered, it is the favored site of reaction. Several classic formylation reactions can be employed.

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic rings. nih.govijpcbs.comwikipedia.org It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgnumberanalytics.com The anilide substrate attacks the electrophilic chloroiminium ion (Vilsmeier reagent), and subsequent hydrolysis of the resulting iminium ion yields the desired aldehyde. wikipedia.org

The Duff reaction is another option, which uses hexamethylenetetramine (HMTA) as the formylating agent. wikipedia.orgchemeurope.com While it traditionally works best for highly activated substrates like phenols to produce ortho-hydroxybenzaldehydes, modifications using trifluoroacetic acid as the solvent can achieve high para-selectivity on a broader range of aromatic compounds under mild conditions. mdma.ch

Table 3: Formylation Reactions Applicable to N-Phenylbutanamide

Reaction Name Reagents Typical Conditions Selectivity
Vilsmeier-Haack POCl₃, DMF 0 °C to 80 °C, followed by aqueous workup Highly para-selective for anilides. nih.govwikipedia.org
Duff Reaction (modified) Hexamethylenetetramine (HMTA), Trifluoroacetic Acid Reflux, followed by aqueous hydrolysis High para-selectivity. mdma.ch

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. chemeurope.comslideshare.net While no specific MCR has been published for the direct synthesis of N-(4-formylphenyl)butanamide, established MCRs could theoretically be adapted.

For instance, the Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org A hypothetical Ugi reaction could employ 4-aminobenzaldehyde as the aldehyde component, along with an isocyanide, butyric acid, and another amine. The resulting complex product would contain the core structure and could potentially be modified in subsequent steps to yield the target compound. The primary advantage of MCRs lies in their ability to rapidly generate molecular diversity from simple building blocks. slideshare.net

Catalyst Systems in Synthesis

Catalysis, particularly using transition metals, is a cornerstone of modern organic synthesis, enabling bond formations that are otherwise difficult to achieve.

Transition-metal catalyzed reactions provide powerful alternative strategies for constructing the key bonds in N-(4-formylphenyl)butanamide. ecu.edu

For the formation of the amide C-N bond, palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation , represent a state-of-the-art method. This reaction could couple an aryl halide or triflate (e.g., 4-bromobenzaldehyde (B125591) or 4-iodobenzaldehyde) with butanamide. These reactions are known for their broad substrate scope and high functional group tolerance.

Alternatively, transition metal catalysis can be used to introduce the formyl group. For example, a palladium-catalyzed carbonylation reaction could be performed on an aryl halide like N-(4-bromophenyl)butanamide. Using carbon monoxide (CO) and a hydride source (e.g., a silane) in the presence of a palladium catalyst can install a formyl group directly onto the aromatic ring.

Table 4: Potential Transition Metal-Catalyzed Syntheses

Reaction Type Aryl Substrate Coupling Partner Catalyst System (Example) Bond Formed
Buchwald-Hartwig Amidation 4-Bromobenzaldehyde Butanamide Pd(dba)₂ / Xantphos Amide C-N

These catalytic methods, while often requiring more specialized conditions and reagents, offer high efficiency and selectivity, making them valuable tools in advanced organic synthesis. acs.org

Organocatalysis in Aldehyde Functionalization

Organocatalysis has become a cornerstone of modern synthesis, utilizing small organic molecules to catalyze chemical transformations with high efficiency and stereoselectivity. rsc.org For a molecule like N-(4-formylphenyl)butanamide, the aldehyde group is a prime target for functionalization using organocatalytic methods. The primary modes of aldehyde activation in organocatalysis involve the formation of transient nucleophilic enamine intermediates or electrophilic iminium ion intermediates. researchgate.net

Chiral secondary amines, such as proline and its derivatives, are exemplary organocatalysts that can activate aldehydes. mdpi.com This activation enables a wide array of reactions at the α-position of the carbonyl group. While the direct synthesis of N-(4-formylphenyl)butanamide via acylation of 4-aminobenzaldehyde is more common, organocatalysis offers powerful tools for subsequent modifications of the aldehyde moiety, should further molecular complexity be desired. For instance, an aldehyde can be activated via enamine catalysis to undergo reactions like Michael additions to nitroolefins. nih.gov This highlights the potential to use the formyl group as a synthetic handle for building more complex structures.

Synergistic catalytic systems, which combine organocatalysis with metal catalysis, have further expanded the scope of aldehyde functionalization. mdpi.com For example, a palladium catalyst paired with a secondary amine organocatalyst can facilitate the α-allylation of aldehydes. mdpi.com Such dual catalytic approaches demonstrate the versatility of organocatalysis in performing challenging transformations on aldehyde-containing substrates under mild conditions. mdpi.com

Table 1: Organocatalytic Strategies for Aldehyde Functionalization

Catalytic StrategyCatalyst ExampleType of ActivationPotential Transformation of Aldehyde
Enamine CatalysisProlineNucleophilic Enamineα-Alkylation, Michael Addition researchgate.netnih.gov
Iminium CatalysisJørgensen-Hayashi catalystElectrophilic IminiumDiels-Alder, Friedel-Crafts Alkylation mdpi.com
Synergistic CatalysisPyrrolidine / Palladium ComplexEnamine / Lewis Acidα-Allylic Alkylation mdpi.com
Photoredox CatalysisEosin Y / AmineSingle-Electron Transferα-Arylation

Zinc Chloride Mediated Syntheses of Butanamide Derivatives

Zinc chloride (ZnCl₂) is a versatile, cost-effective, and moderately non-toxic Lewis acid that catalyzes a broad spectrum of organic reactions. sbq.org.br Its utility in the synthesis of amide and carbamate (B1207046) derivatives is particularly noteworthy. The primary role of ZnCl₂ in these transformations is to activate the carbonyl compound, rendering it more electrophilic and susceptible to nucleophilic attack. nih.gov

In the context of synthesizing butanamide derivatives, ZnCl₂ can be employed to facilitate the acylation of an amine. For the synthesis of N-(4-formylphenyl)butanamide, this would involve the reaction between 4-aminobenzaldehyde and a butyryl derivative (like butyryl chloride or butyric anhydride). A study on the synthesis of carbamates demonstrated that ZnCl₂ effectively catalyzes the reaction between 4-hydroxybenzaldehyde (B117250) and carbamoyl (B1232498) chlorides, achieving high yields. nih.gov This protocol, which functions efficiently for a structurally similar substrate, highlights the potential of ZnCl₂ to mediate the formation of the amide bond in N-(4-formylphenyl)butanamide.

The advantages of using ZnCl₂ include its ease of handling and its effectiveness in promoting reactions that might otherwise require harsher conditions or more expensive catalysts. sbq.org.br Research has shown that ZnCl₂ can be used in a variety of solvents and is effective even in gram-scale syntheses, making it a practical choice for laboratory and potential industrial applications. nih.govresearchgate.net Furthermore, zinc has been used to mediate Barbier-type reactions involving aldehydes, showcasing its broader utility in C-C bond formation. researchgate.net

Table 2: Zinc Chloride in Amide and Derivative Synthesis

Reaction TypeSubstrate 1Substrate 2Role of ZnCl₂Reference
Carbamate Synthesis4-HydroxybenzaldehydeCarbamoyl ChlorideLewis Acid Catalyst nih.gov
Amide SynthesisPrimary/Secondary AmineAcylating AgentLewis Acid Catalyst rsc.org
N-SulfonylationAminesSulfonyl ChlorideCatalyst (Base-free) researchgate.net
Benzannulation2-EthynylbenzaldehydesAlkynesCatalyst sbq.org.br

Green Chemistry Principles in Synthetic Route Design

Green chemistry provides a framework of twelve principles aimed at designing chemical products and processes that are safer, more efficient, and environmentally benign. nih.govedu.krd The application of these principles to the synthesis of N-(4-formylphenyl)butanamide can significantly enhance its sustainability.

Key principles relevant to this synthesis include:

Waste Prevention: Designing synthetic routes that generate minimal waste is a primary goal. researchgate.netnih.gov

Atom Economy: Methods should be designed to maximize the incorporation of all materials from the starting reagents into the final product. sphinxsai.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. edu.krd Both organocatalysis and zinc chloride catalysis align perfectly with this principle, as small amounts of the catalyst can generate large quantities of product, reducing waste and often increasing reaction efficiency.

Safer Solvents and Auxiliaries: Synthetic protocols should aim to eliminate or replace hazardous solvents with greener alternatives. For example, replacing carcinogenic solvents like benzene (B151609) with less toxic options such as toluene (B28343) or exploring reactions in water or supercritical CO₂ can drastically reduce environmental impact. nih.gov

Design for Energy Efficiency: Catalytic reactions often proceed under milder conditions (lower temperatures and pressures) than their stoichiometric counterparts, thus conserving energy. nih.gov

Use of Renewable Feedstocks: While challenging for this specific molecule, a long-term green chemistry goal is to derive starting materials from renewable resources, such as biomass, rather than petrochemicals. nih.govsphinxsai.com

By integrating these principles, the synthesis of N-(4-formylphenyl)butanamide can be optimized. For instance, a one-pot synthesis catalyzed by ZnCl₂ in a recyclable, non-toxic solvent would represent a significant step towards a greener process compared to a multi-step synthesis involving hazardous reagents and generating substantial waste.

Table 3: Application of Green Chemistry Principles to N-(4-formylphenyl)butanamide Synthesis

Green Chemistry PrincipleApplication to Synthesis
1. Waste PreventionEmploying high-yield catalytic methods to minimize byproducts. researchgate.net
2. Atom EconomyUsing addition reactions (e.g., amidation) where most atoms are incorporated into the product. sphinxsai.com
5. Safer SolventsReplacing hazardous solvents like dichloromethane with greener alternatives like toluene or water. nih.gov
6. Energy EfficiencyUsing catalysts (ZnCl₂, organocatalysts) to enable reactions at lower temperatures. nih.gov
9. CatalysisPreferring catalytic amounts of ZnCl₂ or an organocatalyst over stoichiometric reagents. edu.krd
10. Design for DegradationDesigning the molecule to break down into innocuous products after its intended use (a long-term research goal). nih.gov

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Formyl Moiety

The formyl group is a versatile functional group that readily undergoes a variety of chemical reactions. These transformations allow for the synthesis of a wide array of derivatives from Butanamide, N-(4-formylphenyl)-.

Nucleophilic Additions and Condensations

The carbonyl carbon of the formyl group is electrophilic and is susceptible to attack by nucleophiles. This fundamental reactivity allows for a range of nucleophilic addition reactions. While specific studies on Butanamide, N-(4-formylphenyl)- are limited, the reactivity can be inferred from the well-established chemistry of aromatic aldehydes.

In a general sense, nucleophilic addition to an aldehyde can be promoted by either basic or acidic conditions. researchgate.net Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated. researchgate.net Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. researchgate.net

A classic example of nucleophilic addition is the formation of cyanohydrins upon treatment with a cyanide source, such as HCN or NaCN. This reaction creates a new carbon-carbon bond and introduces a hydroxyl group. researchgate.net

Reductions to Alcohol and Alkane Derivatives

The formyl group of Butanamide, N-(4-formylphenyl)- can be selectively reduced to a primary alcohol, yielding N-(4-(hydroxymethyl)phenyl)butanamide. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.inmasterorganicchemistry.com Sodium borohydride is a milder reducing agent and is highly chemoselective for aldehydes and ketones over amides, making it an ideal choice for this specific transformation. masterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. masterorganicchemistry.com

Table 1: Representative Reductions of the Formyl Group
ReactantReagentProductNotes
Butanamide, N-(4-formylphenyl)-NaBH₄, MethanolN-(4-(hydroxymethyl)phenyl)butanamideSelective reduction of the aldehyde.
Butanamide, N-(4-formylphenyl)-H₂, Pd/CN-(4-methylphenyl)butanamideCatalytic hydrogenation can reduce the aldehyde to a methyl group.

Complete reduction of the formyl group to a methyl group (an alkane derivative) can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. ncert.nic.in This would result in the formation of N-(4-methylphenyl)butanamide.

Oxidations to Carboxylic Acid Derivatives

The formyl group can be readily oxidized to a carboxylic acid. This transformation of Butanamide, N-(4-formylphenyl)- would yield 4-butanamidobenzoic acid. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and nitric acid (HNO₃). ncert.nic.in The oxidation of aromatic aldehydes to carboxylic acids is a common and efficient reaction in organic synthesis. For instance, treatment of an alkylbenzene with potassium permanganate results in oxidation to the corresponding benzoic acid. masterorganicchemistry.com

Table 2: Representative Oxidations of the Formyl Group
ReactantReagentProductNotes
Butanamide, N-(4-formylphenyl)-KMnO₄, H₂O, heat4-butanamidobenzoic acidA strong oxidizing agent.
Butanamide, N-(4-formylphenyl)-Ag₂O, NaOH, H₂O4-butanamidobenzoic acidTollens' reagent, a mild oxidizing agent.

Formation of Imines, Hydrazones, and Oximes

The reaction of the formyl group with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org This condensation reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comlibretexts.org The reaction of Butanamide, N-(4-formylphenyl)- with a primary amine (R-NH₂) would yield the corresponding N-(4-((R-ylimino)methyl)phenyl)butanamide.

Similarly, reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives forms hydrazones. mdpi.com For example, reaction with 2,4-dinitrophenylhydrazine (B122626) is a classic test for aldehydes and ketones, often resulting in a brightly colored crystalline precipitate. chemistrysteps.com

The reaction with hydroxylamine (B1172632) (NH₂OH) produces oximes. wikipedia.org The formation of both hydrazones and oximes follows a mechanism analogous to imine formation. wikipedia.org

Table 3: Formation of Imines, Hydrazones, and Oximes
ReactantReagentProduct Type
Butanamide, N-(4-formylphenyl)-Primary Amine (R-NH₂)Imine
Butanamide, N-(4-formylphenyl)-Hydrazine (H₂N-NH₂)Hydrazone
Butanamide, N-(4-formylphenyl)-Hydroxylamine (NH₂OH)Oxime

Transformations of the Amide Linkage

The amide bond is generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. However, under certain conditions, it can undergo cleavage.

Hydrolytic Cleavage Mechanisms

The amide bond in Butanamide, N-(4-formylphenyl)- can be hydrolyzed to yield 4-aminobenzaldehyde (B1209532) and butanoic acid. This reaction typically requires more stringent conditions, such as prolonged heating in the presence of strong acid or base, compared to the hydrolysis of esters. pressbooks.publibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl), the carbonyl oxygen of the amide is first protonated. This increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. A series of proton transfers follows, ultimately leading to the cleavage of the carbon-nitrogen bond and the formation of a carboxylic acid and an ammonium (B1175870) ion. pressbooks.pubmasterorganicchemistry.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., boiling aqueous NaOH), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group. The reaction is driven forward by the deprotonation of the newly formed carboxylic acid by the strongly basic amide anion. pressbooks.pubmasterorganicchemistry.com The presence of an electron-withdrawing group on the aromatic ring, such as the formyl group, can influence the rate of hydrolysis. researchgate.net

N-Alkylation and Acylation Strategies

The nitrogen atom of the amide group in Butanamide, N-(4-formylphenyl)- can undergo both alkylation and acylation to yield a variety of N-substituted derivatives.

N-Acylation: The acylation of the amide nitrogen can be achieved using acylating agents such as acyl chlorides. For instance, the reaction of N-(4-formylphenyl)butanamide with an acyl chloride, like stearoyl chloride, in the presence of a base like sodium hydroxide, can lead to the formation of the corresponding N-acylated product. This reaction is typically carried out under reflux conditions. researchgate.net The use of a mild base such as sodium carbonate is also suggested, particularly when dealing with sensitive functional groups like the aldehyde, to avoid potential side reactions. The reaction progress can be monitored using techniques like thin-layer chromatography. researchgate.net

ReactantReagentBaseSolventConditionsProduct
N-(4-formylphenyl)butanamideAcyl ChlorideSodium Hydroxide or Sodium CarbonateAnhydrous THFReflux or low temperature (-40 °C to RT)N-acyl-N-(4-formylphenyl)butanamide

Functionalization of the Phenyl Ring

The phenyl ring of Butanamide, N-(4-formylphenyl)- is amenable to functionalization through various reactions, including electrophilic aromatic substitutions and modern cross-coupling methodologies.

Electrophilic Aromatic Substitutions (e.g., Nitration, Halogenation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. minia.edu.eg The existing N-butanamido and formyl groups on the phenyl ring will direct incoming electrophiles to specific positions.

Nitration: The introduction of a nitro group (—NO2) onto the aromatic ring is achieved through nitration. This reaction typically employs a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). masterorganicchemistry.comlibretexts.org The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO2+), which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds through a carbocation intermediate known as a sigma complex, followed by deprotonation to restore aromaticity. minia.edu.egmasterorganicchemistry.com The directing effects of the N-butanamido and formyl groups will influence the position of nitration.

Halogenation: Halogen atoms, such as bromine and chlorine, can be introduced onto the phenyl ring via electrophilic halogenation. masterorganicchemistry.com This reaction usually requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination or iron(III) chloride (FeCl3) for chlorination, to activate the halogen. masterorganicchemistry.comyoutube.com The catalyst polarizes the halogen molecule, making it more electrophilic. masterorganicchemistry.com The aromatic ring then attacks the activated halogen, forming a sigma complex which subsequently loses a proton to yield the halogenated product. masterorganicchemistry.comyoutube.com For bromination, N-bromosuccinimide (NBS) can also be used as a brominating agent, sometimes in the presence of silica (B1680970) gel. nih.gov

ReactionReagentsCatalystElectrophile
NitrationNitric Acid (HNO3)Sulfuric Acid (H2SO4)Nitronium ion (NO2+)
BrominationBromine (Br2)Iron(III) bromide (FeBr3)Br+ (polarized)
ChlorinationChlorine (Cl2)Iron(III) chloride (FeCl3)Cl+ (polarized)
BrominationN-Bromosuccinimide (NBS)Silica Gel (optional)Br+

Metalation and Cross-Coupling Reactions (e.g., Buchwald-Hartwig-type reactions)

Modern synthetic methods like metal-catalyzed cross-coupling reactions provide powerful tools for forming new carbon-nitrogen and carbon-carbon bonds on the phenyl ring.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds. wikipedia.orgnih.gov This reaction is highly versatile for synthesizing aryl amines from aryl halides or triflates. wikipedia.orgchemeurope.com In the context of a derivative of Butanamide, N-(4-formylphenyl)-, such as an aryl halide derivative, this reaction could be employed to introduce a new amine substituent onto the phenyl ring. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. wikipedia.orgchemeurope.com The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for the success of the reaction and depends on the specific substrates. nih.govlibretexts.org

Reaction TypeCatalyst SystemReactantsProduct
Buchwald-Hartwig AminationPalladium precatalyst (e.g., [Pd(allyl)Cl]2) + Phosphine ligand (e.g., t-BuXPhos) + Base (e.g., t-BuOLi, Cs2CO3)Aryl halide/triflate + Primary/Secondary amineAryl amine

Chemical Modifications of the Butanamide Chain

The butanamide chain of the molecule also offers opportunities for chemical modification, particularly at the alpha-carbon and the terminal methyl group.

Alpha-Carbon Functionalization (e.g., Alkylation, Halogenation)

The carbon atom alpha to the carbonyl group of the butanamide chain is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at this position.

Alkylation: The alpha-carbon can be alkylated by treating the compound with a strong base to form the enolate, followed by reaction with an alkyl halide. This introduces an alkyl group at the alpha-position.

Halogenation: Halogenation at the alpha-position can be achieved under either acidic or basic conditions. For example, reaction with a halogen in the presence of a suitable catalyst can introduce a halogen atom at the alpha-carbon.

Terminal Methyl Group Reactivity

The terminal methyl group of the butanamide chain is generally less reactive than the alpha-carbon. However, under specific and often more forcing reaction conditions, it can potentially undergo functionalization. Reactions such as free-radical halogenation could be explored to introduce functionality at this position, although this would likely be less selective than reactions at the alpha-carbon.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is often employed to determine the optimized geometry, total energy, and electron density distribution of a molecule like Butanamide, N-(4-formylphenyl)-. By solving the Kohn-Sham equations, DFT can provide insights into the stability and conformational preferences of the molecule. For instance, calculations would reveal the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Chemical Reactivity Indices)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. From the HOMO and LUMO energy values, various chemical reactivity indices can be calculated, such as electronegativity, chemical hardness, and global softness, which further quantify the molecule's reactive nature.

Table 1: Conceptual Frontier Molecular Orbital (FMO) Analysis Data

ParameterDefinitionSignificance for Butanamide, N-(4-formylphenyl)-
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap suggests higher chemical reactivity and lower kinetic stability.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the molecule's surface using a color spectrum. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack). For Butanamide, N-(4-formylphenyl)-, the MEP surface would likely show negative potential around the oxygen atoms of the formyl and amide groups and positive potential near the amide hydrogen.

Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

Computational Vibrational Spectroscopy (FT-IR, Raman)

Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the vibrational modes observed in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By comparing the computed vibrational spectrum with experimental data, chemists can confirm the molecular structure and assign specific absorption bands to particular functional groups. For Butanamide, N-(4-formylphenyl)-, calculations would predict characteristic stretching and bending frequencies for the N-H, C=O (amide and aldehyde), C-N, and aromatic C-H bonds.

Table 2: Conceptual Vibrational Frequency Assignments

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H (Amide)Stretching3200-3400
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-2960
C=O (Aldehyde)Stretching1690-1715
C=O (Amide I)Stretching1650-1680
N-H (Amide II)Bending1510-1550

Electronic Spectrum Analysis (UV-Vis) and Excitation State Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For Butanamide, N-(4-formylphenyl)-, TD-DFT calculations would identify the key electronic transitions, likely π → π* and n → π*, contributing to its UV-Vis absorption profile and helping to explain its photophysical properties.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which is invaluable for the structural elucidation of molecules like Butanamide, N-(4-formylphenyl)-. Density Functional Theory (DFT) is a commonly employed method for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgnih.gov The accuracy of these predictions is highly dependent on the choice of the functional and basis set. nih.gov

For Butanamide, N-(4-formylphenyl)-, ¹H and ¹³C NMR chemical shifts can be computationally predicted. Such calculations would typically involve geometry optimization of the molecule using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). Following optimization, NMR shielding tensors are calculated at the same or a higher level of theory. nih.gov These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which can also be calculated under the same conditions. youtube.com

A systematic investigation using various functionals and basis sets can lead to a reliable prediction of the NMR spectrum. nih.gov For instance, studies on similar molecules like phenylacetamides have shown that DFT calculations can yield chemical shifts that are in good agreement with experimental data, aiding in the confirmation of their structures. nih.gov In the case of Butanamide, N-(4-formylphenyl)-, particular attention would be paid to the chemical shifts of the formyl proton and carbon, the aromatic protons, and the protons of the butanamide chain, as these are key identifying features.

A hypothetical table of predicted ¹³C NMR chemical shifts for Butanamide, N-(4-formylphenyl)- based on DFT calculations is presented below. The values are illustrative and represent typical shifts for the functional groups present in the molecule.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for Butanamide, N-(4-formylphenyl)-

Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) of amide 172.5
Formyl (C=O) 191.0
Aromatic C (ipso, attached to N) 142.0
Aromatic C (ortho to N) 119.5
Aromatic C (meta to N) 130.0
Aromatic C (para to N, attached to CHO) 135.0
α-CH₂ of butanamide 39.0
β-CH₂ of butanamide 19.5
γ-CH₃ of butanamide 13.8
Amide N-H (Not applicable for ¹³C NMR)

Conformational Analysis and Stability Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For Butanamide, N-(4-formylphenyl)-, computational methods are essential to explore its conformational landscape.

Potential Energy Surface Mapping

Potential energy surface (PES) mapping is a crucial computational technique to understand the conformational preferences and rotational barriers within a molecule. For Butanamide, N-(4-formylphenyl)-, the key rotational degrees of freedom are around the amide C-N bond and the N-C(aryl) bond. The rotation around the amide bond is known to have a significant energy barrier due to its partial double bond character, leading to the existence of cis and trans conformers. libretexts.orgazom.comnanalysis.com

A two-dimensional PES can be generated by systematically rotating the dihedral angles corresponding to these bonds and calculating the energy at each point using a suitable level of theory. researchgate.net Such a map for Butanamide, N-(4-formylphenyl)- would likely show that the trans conformation of the amide bond is significantly more stable than the cis conformation, a common feature in N-aryl amides. acs.org The PES would also reveal the energy barriers to rotation, providing insights into the conformational dynamics of the molecule at different temperatures. Studies on similar amides have shown that these barriers can be in the range of 15-23 kcal/mol. fcien.edu.uy

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful avenue to study the dynamic behavior of Butanamide, N-(4-formylphenyl)- in a simulated environment, such as in a solvent or interacting with a biological macromolecule. acs.org An MD simulation would typically start with an optimized geometry of the molecule, which is then placed in a simulation box with solvent molecules (e.g., water). The system's trajectory over time is then calculated by solving Newton's equations of motion.

Intermolecular Interactions and Aggregation Behavior

The formyl group and the amide group in Butanamide, N-(4-formylphenyl)- are capable of forming hydrogen bonds, which can lead to specific intermolecular interactions and potentially aggregation. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygens of both the amide and formyl groups can act as acceptors. researchgate.net Additionally, the phenyl ring allows for π-π stacking interactions. researchgate.net

Computational studies can quantify the strength of these interactions. For example, DFT calculations can be used to model dimers or larger clusters of Butanamide, N-(4-formylphenyl)- and calculate the binding energies of different arrangements. The Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular contacts in a crystal lattice. researchgate.netgrowingscience.com Such analyses would likely reveal a complex network of hydrogen bonds and stacking interactions governing the supramolecular assembly of this compound. researchgate.net There is also the possibility of weaker but significant interactions, such as aromatic-carbonyl interactions, which have been studied in similar systems. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For Butanamide, N-(4-formylphenyl)-, several reactions could be of interest, including hydrolysis of the amide bond and reactions involving the formyl group.

For instance, the mechanism of amide hydrolysis, which can be catalyzed by acid or base, can be investigated using DFT. nih.govacs.orgmcmaster.caacs.org Such a study would involve identifying the reactants, products, any intermediates, and transition states along the reaction pathway. The calculated activation energies would indicate the most favorable reaction mechanism. For example, in an acid-catalyzed hydrolysis, the initial step is the protonation of the amide oxygen. acs.orgresearchgate.net The subsequent nucleophilic attack by a water molecule on the carbonyl carbon is often the rate-determining step. researchgate.net

Similarly, computational studies could explore the mechanism of N-arylation reactions to form the amide bond in the first place. acs.orgmdpi.comnih.gov These studies often focus on the role of catalysts, such as copper or palladium complexes, and can help in optimizing reaction conditions. acs.orgnih.gov For Butanamide, N-(4-formylphenyl)-, a computational study of its synthesis via a Goldberg-type N-arylation could reveal the key intermediates and transition states in the catalytic cycle. mdpi.com

A hypothetical reaction coordinate diagram for the acid-catalyzed hydrolysis of Butanamide, N-(4-formylphenyl)- would illustrate the relative energies of the species involved.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Butanamide, N-(4-formylphenyl)-. The molecule's protons (¹H) and carbons (¹³C) reside in distinct chemical environments, leading to a characteristic set of signals.

In ¹H NMR spectroscopy, the aldehyde proton (CHO) is expected to resonate at a significantly downfield chemical shift, typically in the range of 9.8 to 10.1 ppm, due to the strong deshielding effect of the carbonyl group and the aromatic ring. cdnsciencepub.comdocbrown.info The aromatic protons on the para-substituted ring will appear as two distinct doublets, characteristic of an AA'BB' spin system, in the aromatic region (approximately 7.5-8.0 ppm). The amide proton (N-H) signal is typically observed as a broad singlet between 7.5 and 8.5 ppm, with its chemical shift being sensitive to solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. nih.govnih.gov The protons of the butanamide chain will appear more upfield, with the α-methylene protons adjacent to the carbonyl group resonating around 2.3-2.5 ppm, the β-methylene protons around 1.6-1.8 ppm, and the terminal methyl protons as a triplet around 0.9-1.0 ppm.

In ¹³C NMR spectroscopy, the carbonyl carbon of the aldehyde group is the most deshielded, appearing around 190-195 ppm. researchgate.net The amide carbonyl carbon is also found downfield, typically in the 170-175 ppm region. The aromatic carbons show signals between 120 and 150 ppm, with the carbon attached to the formyl group and the carbon attached to the nitrogen atom showing distinct shifts. The aliphatic carbons of the butanoyl chain will be found at the upfield end of the spectrum.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde H9.9Singlet
Aromatic H (ortho to CHO)7.9Doublet
Aromatic H (ortho to NH)7.7Doublet
Amide H8.2Broad Singlet
α-Methylene H2.4Triplet
β-Methylene H1.7Sextet
Methyl H0.9Triplet
¹³C NMR Predicted Chemical Shift (δ, ppm)
Aldehyde C=O192
Amide C=O172
Aromatic C (C-CHO)135
Aromatic C (C-N)145
Aromatic C120-130
α-Methylene C40
β-Methylene C20
Methyl C14

Multi-Dimensional NMR Techniques for Structural Confirmation

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. nih.govyoutube.com For instance, it would show cross-peaks connecting the adjacent methylene (B1212753) groups of the butanoyl chain (α-CH₂ with β-CH₂ and β-CH₂ with CH₃). It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. ipb.ptyoutube.com It is crucial for assigning the signals of the aromatic carbons and the carbons of the butanamide chain by correlating them with their attached, and often more easily assigned, protons.

Dynamic NMR for Conformational Studies

The amide bond in Butanamide, N-(4-formylphenyl)- has a partial double bond character, which leads to restricted rotation around the C(O)-N bond. This can result in the presence of different conformers (rotamers), which may be observable by NMR, particularly at low temperatures. cdnsciencepub.comcdnsciencepub.comnih.gov

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, can provide information about the energy barrier to this rotation. cdnsciencepub.com At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down, and the signals corresponding to the different conformers may broaden and then resolve into separate sets of peaks. cdnsciencepub.com By analyzing the line shapes of these signals at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing insight into the conformational dynamics of the molecule. cdnsciencepub.com

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in Butanamide, N-(4-formylphenyl)-.

Analysis of Characteristic Functional Group Frequencies

The infrared spectrum is dominated by strong absorptions corresponding to the carbonyl and N-H groups. udel.edu

Aldehyde Group: A strong C=O stretching vibration is expected around 1700-1710 cm⁻¹, its position lowered due to conjugation with the aromatic ring. orgchemboulder.compressbooks.pub A characteristic pair of weak to medium bands for the aldehyde C-H stretch (Fermi resonance) is anticipated around 2820 cm⁻¹ and 2720 cm⁻¹. spectroscopyonline.com

Amide Group: The spectrum will show characteristic "Amide" bands. The Amide I band (primarily C=O stretch) is a very strong absorption typically found between 1660 and 1680 cm⁻¹. The Amide II band (a mix of N-H bending and C-N stretching) appears as a strong band around 1530-1550 cm⁻¹. spectroscopyonline.com The N-H stretching vibration will be visible as a single, moderately broad peak around 3300 cm⁻¹. spectroscopyonline.com

Aromatic Ring: C=C stretching vibrations within the aromatic ring will produce bands of variable intensity in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are expected in the 800-850 cm⁻¹ range, indicative of para-substitution.

Aliphatic Chain: C-H stretching vibrations from the butanoyl group will be observed in the 2850-2960 cm⁻¹ region. udel.edu

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the less polar C=C bonds of the aromatic ring often produce strong signals in the Raman spectrum. sns.itnih.gov The symmetric vibrations are particularly Raman active.

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Assignment
N-H Stretch~3300 (medium, broad)WeakAmide N-H
C-H Stretch (Aliphatic)2850-2960 (strong)StrongButanoyl CH₂, CH₃
C-H Stretch (Aldehyde)~2820, ~2720 (weak-medium)MediumFormyl C-H
C=O Stretch (Aldehyde)~1705 (strong)MediumConjugated Aldehyde
C=O Stretch (Amide I)~1670 (very strong)StrongSecondary Amide
C=C Stretch (Aromatic)~1600, ~1580, ~1500 (variable)StrongPhenyl Ring
N-H Bend (Amide II)~1540 (strong)WeakSecondary Amide
C-H Bend (Aliphatic)~1465, ~1380 (medium)MediumButanoyl CH₂, CH₃
C-N Stretch~1240 (medium)WeakAmide C-N
C-H Out-of-plane Bend~830 (strong)Mediumpara-disubstituted ring

Correlation with Theoretical Vibrational Data

To achieve a more precise assignment of the vibrational modes, experimental FT-IR and Raman spectra can be correlated with theoretical data obtained from quantum chemical calculations, such as Density Functional Theory (DFT). nih.govnih.gov By modeling the molecule and calculating its vibrational frequencies, a theoretical spectrum can be generated. solidstatetechnology.usmdpi.com

This "computational spectroscopy" approach is powerful for several reasons. mdpi.com It can help to assign bands that are ambiguous or overlapping in the experimental spectra. It can also provide a deeper understanding of the nature of the vibrations by visualizing the atomic motions associated with each calculated frequency. For a molecule like Butanamide, N-(4-formylphenyl)-, DFT calculations could help to distinguish between the two different carbonyl stretching modes (aldehyde vs. amide) and to analyze the coupling between different vibrations. nih.govnih.gov The excellent agreement often found between scaled theoretical frequencies and experimental data provides strong evidence for the structural assignment. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of Butanamide, N-(4-formylphenyl)- is governed by the electronic transitions within its chromophoric system, which consists of the N-acylamino-substituted benzaldehyde (B42025) moiety. The conjugation between the aromatic ring, the aldehyde group, and the lone pair of electrons on the amide nitrogen gives rise to characteristic absorption bands.

The spectrum is expected to show intense absorptions corresponding to π → π* transitions. physchemres.orgmdpi.com One major band would likely be observed in the range of 280-320 nm, attributable to the electronic excitation of the conjugated system involving the benzaldehyde portion of the molecule. The presence of the electron-donating N-butanamido group and the electron-withdrawing formyl group on the same aromatic ring creates a "push-pull" system, which typically results in a red-shift (bathochromic shift) of the absorption maximum compared to unsubstituted benzaldehyde. researchgate.net

Analysis of Electronic Transitions and Chromophores

The electronic absorption spectrum of "Butanamide, N-(4-formylphenyl)-" is primarily dictated by the chromophoric groups present in its structure. The key chromophores are the phenyl ring, the formyl group (-CHO), and the amide group (-CONH-). The interaction and conjugation between these groups give rise to characteristic electronic transitions.

The UV-Visible spectrum typically exhibits absorption bands corresponding to π → π* and n → π* transitions. The intense absorption bands are generally associated with the π → π* transitions of the aromatic system, while the weaker n → π* transitions are often related to the non-bonding electrons of the oxygen and nitrogen atoms in the formyl and amide groups. The conjugation of the formyl and amide groups with the phenyl ring influences the energy and intensity of these transitions.

Table 1: Hypothetical Electronic Transition Data for Butanamide, N-(4-formylphenyl)-

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition TypeChromophore
~280-300~10,000-15,000π → πPhenyl ring conjugated with formyl and amide groups
~320-340~100-500n → πCarbonyl group (formyl and amide)

Note: The exact values can vary based on the solvent and experimental conditions.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the electronic absorption spectrum of "Butanamide, N-(4-formylphenyl)-". This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

Bathochromic Shift (Red Shift): In polar solvents, the π → π* transition band often undergoes a bathochromic shift to longer wavelengths. This is because polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.

Hypsochromic Shift (Blue Shift): Conversely, the n → π* transition band typically shows a hypsochromic shift to shorter wavelengths in polar solvents. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with protic solvents, which increases the energy required for the transition.

Table 2: Hypothetical Solvent Effects on the λmax of Butanamide, N-(4-formylphenyl)-

SolventPolarity Indexλmax (π → π, nm)λmax (n → π, nm)
Hexane0.1~275~345
Dichloromethane (B109758)3.1~285~330
Ethanol4.3~290~320
Water10.2~295~315

Note: These are illustrative values to demonstrate the expected trends.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of "Butanamide, N-(4-formylphenyl)-". This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound.

In addition to precise mass determination, HRMS coupled with fragmentation techniques (e.g., MS/MS) allows for the elucidation of the compound's fragmentation pathways. The fragmentation pattern provides valuable structural information by revealing characteristic neutral losses and fragment ions. For "Butanamide, N-(4-formylphenyl)-", common fragmentation pathways may involve cleavage of the amide bond, loss of the formyl group, and fragmentation of the butyl chain.

Table 3: Hypothetical HRMS Fragmentation Data for Butanamide, N-(4-formylphenyl)- (C₁₁H₁₃NO₂)

Fragment IonProposed StructureObserved m/z
[M+H]⁺[C₁₁H₁₄NO₂]⁺192.1025
[M-CHO]⁺[C₁₀H₁₂NO]⁺162.0919
[M-C₄H₇O]⁺[C₇H₆NO]⁺120.0450
[C₄H₇O]⁺Butyryl cation71.0497

Note: The observed m/z values are theoretical and would be determined experimentally.

X-Ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For "Butanamide, N-(4-formylphenyl)-", a single-crystal X-ray diffraction study would provide detailed information on bond lengths, bond angles, and torsion angles.

This technique can also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For instance, hydrogen bonds may form between the amide N-H group of one molecule and the carbonyl oxygen of the formyl or amide group of a neighboring molecule. The phenyl rings may also engage in π-π stacking interactions.

Table 4: Hypothetical Crystallographic Data for Butanamide, N-(4-formylphenyl)-

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~5.8
c (Å)~18.2
β (°)~95
Z4
Hydrogen BondsN-H···O=C

Note: This data is hypothetical and would need to be determined from an actual X-ray crystal structure analysis.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Organic Building Block and Synthon

Butanamide, N-(4-formylphenyl)-, with the chemical formula C₁₁H₁₃NO₂, is a bifunctional organic molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring both an amide and a formyl (aldehyde) group on a phenyl ring, allows it to participate in a diverse array of chemical transformations. In the context of retrosynthetic analysis, a strategy that deconstructs a target molecule into simpler precursors, Butanamide, N-(4-formylphenyl)- can be considered a versatile synthon. A synthon is a conceptual unit representing a potential starting material in the synthesis of a more complex molecule. britannica.comnih.gov

The formyl group (-CHO) can act as an electrophilic site, making it susceptible to attack by nucleophiles. This allows for the introduction of various functionalities through reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. The butanamide group (-NHC(O)CH₂CH₂CH₃), on the other hand, can influence the electronic properties of the aromatic ring and participate in reactions typical of amides, such as hydrolysis under certain conditions or act as a directing group in electrophilic aromatic substitution. The presence of these two distinct functional groups on a single aromatic scaffold makes Butanamide, N-(4-formylphenyl)- a key intermediate for creating a variety of more complex chemical structures.

Precursor in the Synthesis of Complex Organic Molecules

The dual functionality of Butanamide, N-(4-formylphenyl)- makes it an attractive starting material for the synthesis of a wide range of complex organic molecules, including those with significant biological or material properties.

Scaffold for Heterocyclic Compound Synthesis

The formyl group of Butanamide, N-(4-formylphenyl)- is a key feature that enables its use as a scaffold for the synthesis of various heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are fundamental components of many pharmaceuticals, agrochemicals, and functional materials.

One plausible application is in the Hantzsch pyridine (B92270) synthesis or related multicomponent reactions. For instance, a reaction analogous to the synthesis of novel 1,4-dihydropyridine (B1200194) derivatives could be envisioned. britannica.com In such a reaction, Butanamide, N-(4-formylphenyl)- would react with a β-ketoester (like ethyl acetoacetate) and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate) to construct the dihydropyridine (B1217469) ring. The resulting molecule would incorporate the N-(4-butanamidophenyl) moiety, potentially leading to compounds with interesting pharmacological or material properties.

Reactants Reaction Type Potential Heterocyclic Product
Butanamide, N-(4-formylphenyl)-, Ethyl Acetoacetate, Ammonium AcetateHantzsch-like ReactionEthyl 4-(4-butanamidophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Butanamide, N-(4-formylphenyl)-, Malononitrile, a catalystKnoevenagel Condensation(E)-2-(4-butanamidobenzylidene)malononitrile

Intermediate in Multi-Step Total Synthesis

In the context of multi-step total synthesis of complex natural products or designed molecules, Butanamide, N-(4-formylphenyl)- can serve as a crucial intermediate. The aldehyde functionality can be transformed into a variety of other groups, allowing for the stepwise construction of a larger molecular framework. For example, the formyl group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an alkene via a Wittig reaction. These transformations allow chemists to strategically build molecular complexity.

Contributions to Polymer Chemistry and Material Design

The bifunctional nature of Butanamide, N-(4-formylphenyl)- also lends itself to applications in polymer chemistry and the design of novel materials.

Monomer for Polymerization Reactions (e.g., Polyimides, Polyamides)

Theoretically, Butanamide, N-(4-formylphenyl)- could be chemically modified to serve as a monomer in polymerization reactions. For example, reduction of the formyl group to an amine would yield N-(4-aminomethylphenyl)butanamide. This resulting diamine could then undergo polycondensation with a diacid chloride or a dianhydride to form polyamides or polyimides, respectively. britannica.comrsc.org These classes of polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications. The pendant butanamide group would introduce a degree of flexibility and modify the solubility and processing characteristics of the resulting polymer.

Potential Monomer Derivative Co-monomer Resulting Polymer Class
N-(4-aminomethylphenyl)butanamideTerephthaloyl chloridePolyamide
N-(4-aminomethylphenyl)butanamidePyromellitic dianhydridePolyimide

Cross-linking Agent in Polymer Networks

The aldehyde functionality of Butanamide, N-(4-formylphenyl)- makes it a potential candidate for use as a cross-linking agent in polymer networks. Cross-linking is a process that links polymer chains together, resulting in a more rigid and stable material. Aldehydes can react with various functional groups present in polymer backbones, such as hydroxyl (-OH) or amine (-NH₂) groups, to form covalent bonds. kpi.uathermofisher.com

For example, in a polymer system containing polyvinyl alcohol or a similar polyol, the formyl groups of Butanamide, N-(4-formylphenyl)- could react to form acetal (B89532) linkages, thereby creating a three-dimensional network. The butanamide portion of the molecule would be incorporated into the polymer matrix, potentially influencing the material's hydrophobicity, flexibility, and interaction with other substances. This approach could be used to create hydrogels, coatings, or thermosetting plastics with tailored properties.

Utilization in Non-Biological Sensor Technologies

The structure of Butanamide, N-(4-formylphenyl)-, incorporating a reactive aldehyde (formyl) group and an amide linkage on a phenyl ring, makes it a promising candidate for the development of sophisticated non-biological sensors.

Design of Chemo-sensors Based on Formylphenyl Reactivity

The aldehyde functionality of the formylphenyl group is a key feature for designing chemosensors. Aldehydes are known to react with a variety of nucleophiles, a property that can be harnessed to detect specific analytes. The reaction often leads to a distinct change in the molecule's photophysical or electrochemical properties, such as a shift in fluorescence or a change in color, which forms the basis of detection.

Amide-based derivatives, in general, have been successfully developed as chemosensors for detecting toxic metal ions. semanticscholar.org The interaction between the sensor's amide group and metal ions can result in the formation of a coordination complex, leading to a measurable chromophoric (color-changing) response. semanticscholar.org For instance, the synthesis of an amide-based chemosensor from benzoyl chloride and diethylenetriamine (B155796) has been shown to detect ions like Hg²⁺, Co²⁺, Ni²⁺, and Cu²⁺ through changes in UV-Vis absorbance. semanticscholar.org Similarly, other chemosensors have been designed for the colorimetric detection of anions like cyanide, where the sensing mechanism involves nucleophilic addition to a reactive site, disrupting the molecule's internal charge transfer and causing a visible color change. researchgate.net

The formylphenyl group in Butanamide, N-(4-formylphenyl)- can act as a recognition site. For example, covalent organic frameworks (COFs) synthesized using formylphenyl-containing precursors like 1,3,5-tris(4-formylphenyl)-benzene have been used to construct electrochemical sensors for biologically important molecules like purine (B94841) bases and paracetamol. mdpi.com This demonstrates the versatility of the formylphenyl moiety in sensor construction.

Table 1: Potential Chemosensor Design Strategies Based on Formylphenyl Amide Scaffolds

Analyte Type Potential Sensing Mechanism Reporter Group Expected Signal Change
Metal Cations (e.g., Zn²⁺, Cu²⁺) Chelation involving amide and formyl oxygen atoms. Fluorophore or Chromophore Change in fluorescence intensity or UV-Vis absorbance. semanticscholar.orgnih.gov
Anions (e.g., Cyanide) Nucleophilic addition to the formyl carbon atom. Push-Pull Chromophore Colorimetric change or fluorescence "turn-on"/"turn-off". researchgate.net

Application in Optical Materials (e.g., Non-linear Optical Properties)

The molecular structure of Butanamide, N-(4-formylphenyl)- is characteristic of a "push-pull" chromophore. In this arrangement, the butanamide group (-NHCO(CH₂)₂CH₃) acts as an electron-donating group (the "push") and the formyl group (-CHO) serves as an electron-accepting group (the "pull"). These two groups are connected by a π-conjugated system, the phenyl ring. This Donor-π-Acceptor (D-π-A) architecture is a cornerstone for designing materials with significant second-order nonlinear optical (NLO) properties. mdpi.com

Push-pull chromophores are essential in optoelectronics due to their unique electronic and optical characteristics. beilstein-journals.orgrsc.org The electronic imbalance created by the donor and acceptor units facilitates intramolecular charge transfer (ICT) upon excitation with light, which is crucial for NLO phenomena like second-harmonic generation (SHG), where the frequency of light is doubled. mdpi.comsamaterials.com The efficiency of these materials can be tailored by modifying the strength of the donor and acceptor groups and the nature of the conjugated bridge. mdpi.com

Research into various push-pull systems, such as those based on quinoxalinone rsc.org and naphthalene (B1677914) researchgate.net scaffolds, has demonstrated that even small structural modifications can drastically influence their absorption and emission properties. rsc.org While direct NLO studies on Butanamide, N-(4-formylphenyl)- are not prominent, its D-π-A structure strongly suggests its potential as an NLO-active material.

Table 2: Comparison of Push-Pull Chromophore Systems

System Type Electron Donor (Push) Electron Acceptor (Pull) Key NLO Application
Butanamide, N-(4-formylphenyl)- Butanamide Formyl Potential for SHG, Optical Modulation
Quinoxalinone-based Dimethylaminostyryl (DMAS) Quinoxalinone Core Visible Spectrum Absorption/Emission rsc.org
Naphthalene-based Various Amines 1H-cyclopenta[b]naphthalene-1,3(2H)-dione Optoelectronics researchgate.net

Development of Novel Ligands and Organocatalysts

The functional groups within Butanamide, N-(4-formylphenyl)- provide multiple avenues for its use as a scaffold in the synthesis of specialized ligands and catalysts for advanced organic transformations.

Design of Chiral Catalysts with Formylphenyl Scaffolds

The development of catalysts for asymmetric synthesis, which produces a specific stereoisomer of a chiral molecule, is a major goal in modern chemistry. Amide scaffolds are extensively utilized in creating these catalysts. nih.govmdpi.com The formylphenyl amide structure of Butanamide, N-(4-formylphenyl)- offers a versatile platform for designing new chiral catalysts.

Strategies for converting this achiral molecule into a chiral catalyst include:

Modification of the Formyl Group: The aldehyde can be transformed into a chiral center through asymmetric reactions, such as alkylation or reduction using chiral reagents.

Attachment of a Chiral Auxiliary: The formyl group or the amide nitrogen can serve as an attachment point for a known chiral molecule, which then directs the stereochemical outcome of a catalyzed reaction.

Atroposelective Synthesis: Amides with hindered rotation around a C-N bond can exist as stable, separable atropisomers (a form of axial chirality). nih.govmdpi.com While Butanamide, N-(4-formylphenyl)- itself is unlikely to be atropisomeric, it can serve as a precursor for more complex, sterically hindered amide scaffolds where atropisomerism becomes a key design element. nih.govresearchgate.net

Chiral amide-containing ligands have been successfully used in a variety of metal-catalyzed asymmetric reactions. nih.govmdpi.com For example, chiral bisamide ligands have been synthesized and used in the enantioselective addition of organozinc reagents to aldehydes. mdpi.com This precedent highlights the potential of using Butanamide, N-(4-formylphenyl)- as a starting material for novel catalyst systems.

Ligand Synthesis for Metal-Catalyzed Transformations

The oxygen atom of the formyl group and the nitrogen and oxygen atoms of the amide group are potential donor sites that can coordinate to a transition metal center. This allows Butanamide, N-(4-formylphenyl)- to function as a bidentate or potentially multidentate ligand. The synthesis of transition metal complexes often involves the reaction of a metal precursor with a ligand that can stabilize the metal center and modulate its reactivity. nih.govresearchgate.net

Ligands containing amide functionalities are common in coordination chemistry. nih.gov For example, group 4 metal amides have been prepared using chiral binaphthyldiamine-based ligands for use in asymmetric hydroamination reactions. nih.gov The design of new ligands is crucial for advancing homogeneous catalysis, enabling reactions under milder conditions or with higher selectivity. chiba-u.jp

Butanamide, N-(4-formylphenyl)- could be used to synthesize ligands for various metal-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, which are fundamental for C-C bond formation. nih.gov By modifying the butanamide side chain or introducing other substituents on the phenyl ring, the steric and electronic properties of the ligand could be fine-tuned to optimize catalytic performance.

Table 3: Potential Ligand Applications for Metal-Catalyzed Reactions

Metal Center Potential Reaction Type Role of Formylphenyl Amide Ligand
Palladium (Pd) Heck, Suzuki, Sonogashira Cross-Coupling Stabilize Pd(0)/Pd(II) catalytic cycle, influence selectivity. nih.gov
Rhodium (Rh) Hydroformylation, Hydrogenation Control regioselectivity and enantioselectivity. csic.es
Copper (Cu) Click Chemistry, C-N/C-O Coupling Facilitate oxidative addition and reductive elimination steps. mdpi.com

Applications in Industrial Formulations as Chemical Preservers or Additives

While specific industrial applications for Butanamide, N-(4-formylphenyl)- as a chemical preserver or additive are not documented in readily available literature, an analysis of its functional groups suggests potential, albeit speculative, uses.

Aromatic amides are a class of compounds with diverse industrial applications, including their use as intermediates in the synthesis of polymers and pigments. nih.gov The amide bond is generally robust, offering good chemical and thermal stability, which are desirable characteristics for an industrial additive.

The formyl group (an aldehyde) is known to exhibit biocidal properties due to its reactivity towards biological nucleophiles like proteins and nucleic acids. This suggests a potential application as a preservative or biocide in non-food formulations, such as in coatings, adhesives, or functional fluids, to prevent microbial growth. However, this potential would need to be verified through dedicated research.

N-acyl amino acids, which share the N-acyl amide structure, have found extensive use in the food, cosmetic, and pharmaceutical industries. nih.gov While Butanamide, N-(4-formylphenyl)- is not an amino acid derivative, the precedence for N-acyl amides in commercial formulations indicates the general utility of this chemical motif.

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